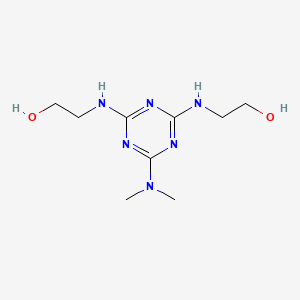
2,2'-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol is a complex organic compound with a triazine core. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol typically involves the reaction of dimethylamine with a triazine derivative under controlled conditions. The reaction is carried out in a solvent such as dichloromethane at a temperature range of 0-50°C. The product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
2,2’-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
2,2’-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2,2’-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. It can also interact with nucleic acids, affecting gene expression and cellular functions. The pathways involved include signal transduction, metabolic regulation, and cellular communication .
Comparison with Similar Compounds
Similar Compounds
Diethanolamine: Similar in structure but lacks the triazine core.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group but differs in the overall structure.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Similar functional groups but different core structure.
Uniqueness
2,2’-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol is unique due to its triazine core, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring stability and specific interactions with biological molecules .
Properties
CAS No. |
92569-07-8 |
|---|---|
Molecular Formula |
C9H18N6O2 |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C9H18N6O2/c1-15(2)9-13-7(10-3-5-16)12-8(14-9)11-4-6-17/h16-17H,3-6H2,1-2H3,(H2,10,11,12,13,14) |
InChI Key |
NJXJIZLNLLGPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NCCO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















